(5-Morpholinopyridin-3-yl)methanol

Description

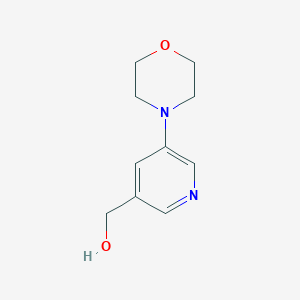

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-morpholin-4-ylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-8-9-5-10(7-11-6-9)12-1-3-14-4-2-12/h5-7,13H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXCKFYQSICLCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CN=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30732382 | |

| Record name | [5-(Morpholin-4-yl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888070-06-2 | |

| Record name | 5-(4-Morpholinyl)-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=888070-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Morpholin-4-yl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Fundamental Structural Elucidation of 5 Morpholinopyridin 3 Yl Methanol

Systematic Nomenclature and Common Synonyms

The systematic and preferred IUPAC name for this compound is (5-(morpholin-4-yl)pyridin-3-yl)methanol. This name unambiguously describes a pyridine (B92270) ring substituted at the 3-position with a methanol (B129727) group (-CH₂OH) and at the 5-position with a morpholine (B109124) ring connected via its nitrogen atom (position 4 of the morpholine ring).

Common synonyms, while less frequently encountered in formal literature, may include variations such as:

(5-Morpholino-3-pyridyl)methanol

[5-(Morpholin-4-yl)pyridin-3-yl]methanol

The Chemical Abstracts Service (CAS) has not assigned a specific CAS number to this particular isomer, though related structures possess unique identifiers.

Core Chemical Structure and Positional Isomeric Considerations

The core structure of (5-(morpholin-4-yl)pyridin-3-yl)methanol consists of three key components: a central pyridine ring, a morpholine substituent, and a hydroxymethyl group. The pyridine ring is an aromatic heterocycle containing one nitrogen atom. The morpholine is a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom. The hydroxymethyl group is a primary alcohol.

Structural Isomerism:

Positional isomers are compounds that share the same molecular formula and functional groups but differ in the position of these groups on the parent structure. libretexts.orgwikipedia.org In the case of morpholinopyridinylmethanol, several positional isomers exist, each with potentially distinct physical and chemical properties. The specific connectivity in (5-(morpholin-4-yl)pyridin-3-yl)methanol is crucial to its identity.

Key positional isomers include:

[6-(morpholin-4-yl)pyridin-3-yl]methanol: Here, the morpholine group is at the 6-position of the pyridine ring. uni.lu

[2-(morpholin-4-yl)pyridin-3-yl]methanol: In this isomer, the morpholine substituent is adjacent to the pyridine nitrogen at the 2-position.

(5-(Morpholin-2-yl)pyridin-3-yl)methanol: This isomer is distinct in that the pyridine ring is attached to a carbon atom (position 2) of the morpholine ring, rather than the nitrogen. bldpharm.com

These subtle structural differences can significantly impact the molecule's electronic properties, steric hindrance, and biological activity.

Spectroscopic and Analytical Methodologies for Structural Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural elucidation and purity assessment of (5-(morpholin-4-yl)pyridin-3-yl)methanol. While specific experimental data for this exact compound is not widely published, the expected outcomes can be inferred from data on closely related analogues and general principles of analytical chemistry.

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. researchgate.netyoutube.com

¹H NMR: The proton NMR spectrum of (5-(morpholin-4-yl)pyridin-3-yl)methanol would exhibit characteristic signals for the protons on the pyridine ring, the morpholine ring, the methylene (B1212753) of the hydroxymethyl group, and the hydroxyl proton. The pyridine protons would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their positions. The morpholine protons would show two distinct triplets in the aliphatic region (around δ 3.0-4.0 ppm) corresponding to the protons adjacent to the nitrogen and oxygen atoms. The methylene protons of the hydroxymethyl group would likely appear as a singlet around δ 4.5-5.0 ppm, and the hydroxyl proton would be a broad singlet, the position of which is dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide complementary information. tsijournals.comresearchgate.net The pyridine carbons would resonate in the aromatic region (δ 120-160 ppm). The two distinct carbons of the morpholine ring would appear around δ 45-55 ppm (C-N) and δ 65-75 ppm (C-O). The carbon of the hydroxymethyl group would be expected in the δ 60-65 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (5-(morpholin-4-yl)pyridin-3-yl)methanol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H2 | 8.2 - 8.4 | 145 - 150 |

| Pyridine H4 | 7.4 - 7.6 | 125 - 130 |

| Pyridine H6 | 8.1 - 8.3 | 140 - 145 |

| Morpholine H (N-CH₂) | 3.2 - 3.4 | 48 - 52 |

| Morpholine H (O-CH₂) | 3.8 - 4.0 | 66 - 70 |

| Methanol CH₂ | 4.6 - 4.8 | 60 - 65 |

| Methanol OH | Variable | - |

Note: These are estimated values based on analogous structures and may vary depending on the solvent and other experimental conditions.

HRMS is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.govacs.org For (5-(morpholin-4-yl)pyridin-3-yl)methanol (C₁₀H₁₄N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 195.1128.

Fragmentation analysis in MS/MS experiments can reveal structural details. Common fragmentation pathways for N-aryl morpholines involve cleavage of the morpholine ring or loss of substituents from the aromatic ring. acs.org For a related isomer, [6-(morpholin-4-yl)pyridin-3-yl]methanol, predicted fragmentation includes the loss of a water molecule from the protonated molecule to give a fragment with m/z 177.10279. uni.lu

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nist.govyoutube.com

Table 2: Expected IR Absorption Bands for (5-(morpholin-4-yl)pyridin-3-yl)methanol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| C=N, C=C (Pyridine) | Stretching | 1550-1650 |

| C-O (Alcohol) | Stretching | 1000-1260 |

| C-N (Amine) | Stretching | 1020-1250 |

Chromatographic methods are fundamental for the separation and purification of (5-(morpholin-4-yl)pyridin-3-yl)methanol from reaction mixtures and for assessing its purity. helixchrom.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common technique for analyzing pyridine derivatives. helixchrom.comsielc.comresearchgate.net A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol would likely provide good separation. The hydrophilic nature of the morpholine and alcohol groups, combined with the basicity of the pyridine nitrogen, makes this compound suitable for analysis by hydrophilic interaction liquid chromatography (HILIC) as well.

Gas Chromatography (GC): GC can be employed for the analysis of morpholine-containing compounds. nih.govdaneshyari.comiaea.orgrestek.comnih.gov Due to the polarity and potential for hydrogen bonding of the alcohol group, derivatization might be necessary to improve volatility and peak shape. However, direct analysis on a polar capillary column with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (GC-MS) is also feasible.

Synthetic Methodologies and Strategies for 5 Morpholinopyridin 3 Yl Methanol

Retrosynthetic Analysis of the (5-Morpholinopyridin-3-yl)methanol Scaffold

A retrosynthetic analysis of this compound suggests several logical disconnections to identify plausible starting materials. The primary disconnection points are the carbon-nitrogen (C-N) bond of the morpholine (B109124) ring and the carbon-carbon (C-C) bond of the methanol (B129727) side chain.

One common strategy involves disconnecting the morpholine moiety first. This C-N bond disconnection points to a 5-substituted-pyridin-3-yl)methanol precursor, likely bearing a leaving group (e.g., a halogen) at the C-5 position. The morpholine could then be introduced via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction.

Alternatively, the methanol side chain can be disconnected. This C-C bond disconnection suggests a precursor such as 5-morpholinopyridine-3-carbaldehyde, 5-morpholinonicotinic acid, or its corresponding ester. The methanol group can then be formed through reduction.

A more convergent approach would involve starting with a difunctionalized pyridine (B92270) ring, such as a 3,5-dihalopyridine. This allows for the sequential and regioselective introduction of the morpholine and the hydroxymethyl (or its precursor) functionalities. This latter strategy often provides better control over the final product structure.

Synthetic Pathways to the Pyridine Ring System Functionalization

The functionalization of the pyridine ring is a critical step in the synthesis of this compound. Given the electronic nature of the pyridine ring, direct electrophilic substitution is challenging and typically occurs at the 3-position only under harsh conditions. Therefore, more reliable methods involving pre-functionalized pyridines are generally employed.

A key intermediate for this synthesis is a pyridine ring with functional groups or leaving groups at the 3- and 5-positions. The synthesis of 3-halopyridines is crucial, as the halogen acts as a versatile handle for subsequent reactions. nih.gov Recent advancements have enabled the highly regioselective 3-halogenation of pyridines by temporarily opening the pyridine ring to form Zincke imine intermediates, which then undergo selective halogenation before ring-closing. nih.govchemrxiv.org

Another effective strategy begins with commercially available or synthetically accessible nicotinic acid (pyridine-3-carboxylic acid) derivatives. chemistryjournal.netwikipedia.org These compounds can be functionalized at the 5-position. For instance, the synthesis of 5-substituted nicotinic acids provides a direct route to precursors where the carboxyl group can later be converted to the required methanol side chain. researchgate.netbelnauka.by

Starting with a 3,5-dihalopyridine, such as 3,5-dibromopyridine (B18299) or 3-bromo-5-chloropyridine, is a common and effective strategy. The differential reactivity of the halogens or the controlled sequential nature of the reactions allows for the selective introduction of different groups at each position.

Introduction of the Morpholine Moiety via Nucleophilic Substitution and Coupling Reactions

The introduction of the morpholine group at the C-5 position of the pyridine ring is typically achieved through two primary methods: nucleophilic aromatic substitution (SNAr) or, more commonly, palladium-catalyzed Buchwald-Hartwig amination.

In an SNAr reaction, a pyridine ring with a good leaving group (like fluorine or chlorine) at the 5-position and an activating group elsewhere on the ring would react with morpholine, which acts as a nucleophile. This method is often limited by the need for activated substrates and can require harsh conditions.

The Buchwald-Hartwig amination has become the method of choice for forming aryl C-N bonds due to its broad substrate scope and mild reaction conditions. wikipedia.org This cross-coupling reaction involves treating a 5-halopyridine (or pyridyl triflate) with morpholine in the presence of a palladium catalyst, a suitable phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand, and a base. wikipedia.orgresearchgate.netrsc.org The choice of ligand is critical for the reaction's success, with various generations of sterically hindered phosphine and NHC ligands developed to improve efficiency and scope. wikipedia.orgresearchgate.net This method is highly effective for coupling secondary cyclic amines like morpholine with a variety of aryl and heteroaryl halides. rsc.orgrsc.org

| Reaction Type | Catalyst/Ligand System | Base | Typical Solvent | Reference |

| Buchwald-Hartwig Amination | Pd(OAc)2 / Phosphine Ligand (e.g., BINAP, DPPF) | NaOtBu, K3PO4 | Toluene, Dioxane | wikipedia.org |

| Buchwald-Hartwig Amination | (NHC)Pd(allyl)Cl | NaOtBu, K3PO4 | Toluene, Dioxane | rsc.org |

| Buchwald-Hartwig Amination | SingaCycle-A1 (Pd-NHC) | K2CO3 | Dioxane | researchgate.net |

Stereoselective and Regioselective Synthesis of the Methanol Side Chain

The synthesis of the methanol side chain at the C-3 position must be performed with high regioselectivity. This is generally accomplished either by the reduction of a pre-installed carbonyl group or through a direct hydroxymethylation reaction.

A reliable and widely used method involves the reduction of a carbonyl group at the C-3 position. The synthesis can start from 5-morpholinonicotinic acid or its corresponding methyl or ethyl ester.

From Carboxylic Acid: The direct reduction of the carboxylic acid can be achieved using strong reducing agents like lithium aluminum hydride (LAH) in a solvent such as tetrahydrofuran (B95107) (THF). However, chemoselectivity can be an issue. Milder and more selective methods are often preferred.

From Esters: The corresponding ester, 5-morpholinonicotinate, is a common intermediate. It can be readily reduced to this compound using reducing agents like LAH or diisobutylaluminium hydride (DIBAL-H). The ester is typically prepared from the carboxylic acid via Fischer esterification or by reaction with an acyl chloride. belnauka.by

From Aldehydes: If 5-morpholinopyridine-3-carbaldehyde is used as the precursor, it can be easily reduced to the target alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol. This method is highly efficient and chemoselective.

| Precursor | Reducing Agent | Typical Solvent | Product |

| 5-Morpholinonicotinic Acid | Lithium Aluminum Hydride (LAH) | THF, Diethyl Ether | This compound |

| Methyl 5-Morpholinonicotinate | Lithium Aluminum Hydride (LAH) | THF, Diethyl Ether | This compound |

| 5-Morpholinopyridine-3-carbaldehyde | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | This compound |

Directly introducing a hydroxymethyl group onto the pyridine ring is a more atom-economical approach, though it can be challenging. Recent developments have shown that a reductive hydroxymethylation of pyridines is possible. rsc.org This transformation can be achieved using paraformaldehyde, which serves as both the source of the hydroxymethyl group and the hydride donor. rsc.org The reaction is typically catalyzed by a transition metal complex, such as those of ruthenium or iridium. rsc.org

This method often requires activation of the pyridine ring, for example by an electron-withdrawing group, to facilitate the initial dearomatization step. rsc.org While powerful, the scope of this reaction can be limited, and its applicability to a 5-morpholino substituted pyridine would need specific investigation to overcome the potential electronic deactivation by the morpholine group.

Catalytic Systems and Optimized Reaction Conditions in Synthesis

The choice of catalyst and reaction conditions is paramount for the efficient and selective synthesis of this compound.

For the Buchwald-Hartwig amination step to introduce the morpholine moiety, palladium-based catalysts are standard. Optimization involves screening different ligands, bases, and solvents. N-heterocyclic carbene (NHC) ligands have emerged as highly effective, often providing superior activity and stability. researchgate.netresearchgate.net

| Catalyst Precursor | Ligand | Base | Temperature | Key Feature | Reference |

| Pd(OAc)2 | XPhos, RuPhos | K2CO3, Cs2CO3 | 80-110 °C | Broad applicability for aryl halides. | wikipedia.org |

| (IPr)Pd(allyl)Cl | IPr (NHC) | NaOtBu | Room Temp - 70 °C | High activity, often at lower temperatures. | rsc.org |

For the direct hydroxymethylation approach, ruthenium and iridium catalysts have been utilized. These reactions proceed via a dearomative functionalization pathway.

| Catalyst | Hydride/Carbon Source | Solvent | Temperature | Key Feature | Reference |

| [Ru(p-cymene)Cl2]2 | Paraformaldehyde | Methanol | 60-100 °C | Single point activation of pyridine. | rsc.org |

| [Ir(cod)Cl]2 | Paraformaldehyde | Methanol | 60-100 °C | Alternative catalyst for reductive hydroxymethylation. | rsc.org |

The synthesis of this compound is thus achievable through several well-established routes. The most common and flexible strategy involves the use of a 3,5-difunctionalized pyridine, followed by a palladium-catalyzed amination to install the morpholine group and a reduction of a C-3 carbonyl precursor to form the final methanol functionality.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura coupling for aryl/heteroaryl precursors)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful means to form carbon-carbon and carbon-heteroatom bonds. While the Suzuki-Miyaura coupling is typically employed for C-C bond formation, the analogous Buchwald-Hartwig amination is a highly effective method for the synthesis of arylamines and is particularly relevant for the introduction of the morpholine moiety onto the pyridine ring. chemspider.commasterorganicchemistry.com

A plausible synthetic route to this compound commences with a 5-halopyridine precursor, such as ethyl 5-bromopyridine-3-carboxylate. The coupling of this precursor with morpholine can be achieved using a palladium catalyst in the presence of a suitable phosphine ligand and a base. The resulting ethyl 5-morpholinopyridine-3-carboxylate can then be reduced to the target alcohol.

The choice of ligand is critical to the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often promoting the desired reactivity. A variety of palladium precatalysts and ligands have been developed to facilitate these transformations, even with challenging substrates like unprotected halo-7-azaindoles. masterorganicchemistry.com

Table 1: Representative Conditions for Palladium-Catalyzed Amination of Aryl Halides

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| [Pd₂(dba)₃] | (±)-BINAP | NaOtBu | Toluene | 80 | 60 | chemspider.com |

| Pd(OAc)₂ | XPhos | LiHMDS | THF | RT - 65 | up to 94 | masterorganicchemistry.com |

| Pd(OAc)₂ | SPhos | LiHMDS | THF | RT - 65 | up to 92 | masterorganicchemistry.com |

| RuPhos Precatalyst | RuPhos | LiHMDS | THF | RT - 65 | up to 94 | masterorganicchemistry.com |

This table presents representative conditions and may require optimization for the specific synthesis of this compound.

Hydride Reduction Reagents and Conditions

The reduction of a carbonyl group, such as an ester or a carboxylic acid, to a primary alcohol is a fundamental transformation in organic synthesis. For the conversion of a precursor like ethyl 5-morpholinopyridine-3-carboxylate or 5-morpholinopyridine-3-carboxylic acid to this compound, strong hydride-donating reagents are typically employed.

Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful and versatile reducing agent capable of reducing a wide range of functional groups, including esters and carboxylic acids, to primary alcohols. masterorganicchemistry.combyjus.comadichemistry.commasterorganicchemistry.comharvard.edu The reactions are typically carried out in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF). Due to its high reactivity, LiAlH₄ reacts violently with protic solvents like water and alcohols. adichemistry.com

Sodium borohydride (NaBH₄) is a milder reducing agent and is generally not effective for the reduction of esters or carboxylic acids under standard conditions. However, its reactivity can be enhanced in the presence of certain additives or at elevated temperatures. Borane (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent for the reduction of carboxylic acids and is known for its chemoselectivity, often reducing carboxylic acids in the presence of other reducible functional groups.

Table 2: Common Hydride Reagents for the Reduction of Esters and Carboxylic Acids

| Reagent | Substrate | Solvent | Typical Conditions | Product | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Ester, Carboxylic Acid | THF, Diethyl Ether | 0 °C to reflux, followed by aqueous workup | Primary Alcohol | masterorganicchemistry.combyjus.comadichemistry.commasterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Ester, Carboxylic Acid | Alcohols, THF | Generally unreactive, may require forcing conditions | Primary Alcohol | masterorganicchemistry.com |

| Borane Tetrahydrofuran Complex (BH₃·THF) | Carboxylic Acid | THF | 0 °C to reflux, followed by aqueous workup | Primary Alcohol |

This table provides general information on hydride reagents. Specific reaction conditions would need to be optimized for the synthesis of this compound.

Base-Mediated Transformations

Base-mediated transformations can also be envisioned for the synthesis of the morpholinopyridine scaffold. One such approach is nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile, such as morpholine, displaces a leaving group, typically a halide, on an aromatic ring. For an SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group.

In the context of synthesizing this compound, a suitable precursor would be a 5-halopyridine bearing an electron-withdrawing group at a position that activates the C-5 position towards nucleophilic attack. For instance, a nitro or cyano group at the 3-position could facilitate the displacement of a halide at the 5-position by morpholine. The electron-withdrawing group would then need to be converted to the desired hydroxymethyl group in a subsequent step.

These reactions are typically carried out in the presence of a strong base and often require elevated temperatures. The efficiency of the reaction is highly dependent on the nature of the substrate, the nucleophile, the leaving group, and the reaction conditions.

Total Synthesis Approaches and Efficiency Considerations

A plausible and efficient total synthesis could start from a commercially available substituted pyridine, such as 5-bromonicotinic acid. This starting material could be esterified to produce ethyl 5-bromonicotinate. The key C-N bond formation could then be achieved via a palladium-catalyzed Buchwald-Hartwig amination with morpholine to yield ethyl 5-morpholinopyridine-3-carboxylate. The final step would be the reduction of the ester functionality to the primary alcohol using a suitable hydride reagent like LiAlH₄.

Chemical Reactivity and Mechanistic Investigations of 5 Morpholinopyridin 3 Yl Methanol

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring of (5-Morpholinopyridin-3-yl)methanol is a key site of reactivity due to its basicity and nucleophilicity. This allows it to participate in reactions typical of heteroaromatic amines, primarily N-oxidation and quaternization.

N-Oxidation: The pyridine nitrogen can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). The formation of the N-oxide modifies the electronic properties of the pyridine ring, making it more electron-deficient and altering the regioselectivity of subsequent reactions. nih.govgoogle.com For instance, the oxidation of substituted pyridines with mCPBA is a well-established method for producing pyridine N-oxides, often proceeding in high yield under controlled temperature conditions. google.com

Quaternization: As a tertiary amine, the pyridine nitrogen can react with alkylating agents, such as alkyl halides, to form quaternary ammonium (B1175870) salts. mdpi.com This reaction converts the neutral pyridine ring into a positively charged pyridinium (B92312) ring. The process involves the nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkylating agent. The resulting pyridinium salts exhibit different solubility and electronic properties compared to the parent molecule. Studies on similar heterocyclic systems show that reactions with alkyl sulfonates (e.g., tosylates or mesylates) in the presence of an amine can lead to the formation of these quaternary salts in moderate to high yields. mdpi.com

Transformations Involving the Morpholine (B109124) Ring System

The morpholine ring is a common scaffold in medicinal chemistry, valued for its ability to improve physicochemical properties such as solubility and metabolic stability. In the context of this compound, the morpholine ring is generally considered a stable component of the molecule under a variety of reaction conditions.

The morpholine moiety is a saturated heterocycle and lacks the aromaticity of the pyridine ring, making it significantly less reactive towards many reagents. Its nitrogen atom is a secondary amine and is substantially less basic than the pyridine nitrogen. While reactions such as N-alkylation or acylation on the morpholine nitrogen are chemically possible, they would require conditions that also affect the more reactive pyridine and alcohol functionalities. Literature on related structures indicates that the morpholine ring typically remains intact during transformations at other parts of the molecule. nih.govnih.gov Its primary role is often that of a stable, property-modulating substituent rather than a reactive handle.

Chemical Conversions of the Methanol (B129727) Functional Group

The primary alcohol (methanol) group attached to the pyridine ring at the 3-position is a versatile functional group that can undergo a wide range of chemical transformations, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions to Aldehyde or Carboxylic Acid Derivatives

The hydroxymethyl group can be oxidized to two different oxidation states: an aldehyde or a carboxylic acid. The final product depends on the choice of oxidizing agent and the reaction conditions.

Synthesis of 5-morpholinonicotinaldehyde: The partial oxidation of the primary alcohol to an aldehyde requires the use of mild and controlled oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (DCM).

Synthesis of 5-morpholinonicotinic acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. A patent for a similar process demonstrates that 3-methylpyridine (B133936) can be effectively oxidized to nicotinic acid using potassium permanganate (B83412) (KMnO₄) in water at elevated temperatures (85-90 °C). google.com This method provides a strong precedent for the conversion of this compound to 5-morpholinonicotinic acid.

Esterification and Etherification Reactions

The hydroxyl group can be converted into esters and ethers through various established methods.

Esterification: The formation of esters from this compound can be accomplished through several pathways. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. commonorganicchemistry.com Alternatively, reaction with more reactive carboxylic acid derivatives like acid chlorides or anhydrides, often in the presence of a non-nucleophilic base such as pyridine or triethylamine, will yield the corresponding ester. pensoft.net For substrates sensitive to acidic conditions, Steglich esterification, using coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), provides a mild alternative. nih.gov

Etherification: Ethers can be synthesized, most commonly via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. organic-chemistry.org

Nucleophilic Substitution Reactions at the Benzylic Position

The conversion of the alcohol to a good leaving group, typically a halide, is a crucial transformation that enables subsequent functionalization through nucleophilic substitution. The pyridinyl-methyl position is activated towards such reactions.

The most common method to achieve this is by reacting the alcohol with a halogenating agent. For instance, thionyl chloride (SOCl₂) is widely used to convert primary alcohols to the corresponding alkyl chlorides. google.com Similarly, hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) can be used to generate the alkyl bromide. researchgate.net These resulting halomethyl-pyridines are valuable intermediates that can react with a wide range of nucleophiles to introduce new functional groups.

The following table summarizes representative conditions for the halogenation of similar pyridylmethanol systems.

| Starting Material | Reagent(s) | Solvent | Product | Yield | Reference |

| 3-Pyridinemethanol | Thionyl Chloride (SOCl₂) | Not specified | 3-(Chloromethyl)pyridine hydrochloride | Not specified | google.com |

| (5-Methylpyridin-3-yl)methanol | 48% Hydrobromic Acid (HBr) | Water | 3-(Bromomethyl)-5-methylpyridine hydrobromide | 85% | researchgate.net |

Mechanistic Studies of Key Synthetic Transformations

Understanding the reaction mechanisms is essential for optimizing reaction conditions and predicting outcomes. The conversion of the primary alcohol to an alkyl chloride using thionyl chloride is a key synthetic step whose mechanism has been studied.

The reaction between an alcohol and thionyl chloride (SOCl₂) is generally proposed to proceed through the formation of a chlorosulfite ester intermediate. The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of SOCl₂ and displacing a chloride ion. This is followed by deprotonation, often by the displaced chloride or a weak base like pyridine (if added), to yield the alkyl chlorosulfite intermediate.

From this intermediate, the mechanism can vary. In the presence of a base like pyridine, the reaction often proceeds via an Sₙ2 mechanism. The chloride ion, a good nucleophile, attacks the carbon atom bearing the chlorosulfite group, which acts as an excellent leaving group, resulting in an inversion of stereochemistry.

In the absence of a base and in a non-polar solvent, the reaction can proceed through an Sₙi (substitution nucleophilic internal) mechanism. Here, the chlorosulfite intermediate collapses in a concerted step where the chlorine atom is delivered from the chlorosulfite group to the carbon atom from the same side, leading to retention of stereochemistry. masterorganicchemistry.comresearchgate.net The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.com

Computational and Theoretical Studies on 5 Morpholinopyridin 3 Yl Methanol and Analogues

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the electronic structure of a molecule. mdpi.comrsc.orgjksus.org These calculations provide insights into the distribution of electrons within the molecule, which governs its reactivity and properties. For (5-Morpholinopyridin-3-yl)methanol, such calculations would involve solving the Schrödinger equation for the system to obtain its wave function and energy.

From these calculations, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability, while a small gap indicates a more reactive molecule. The spatial distribution of these frontier orbitals can also identify the likely sites for electrophilic and nucleophilic attack.

Illustrative Data for Electronic Properties:

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| This compound | B3LYP/6-311G(d,p) | -6.25 | -0.89 | 5.36 | 3.45 |

| Analogue A (electron-donating group) | B3LYP/6-311G(d,p) | -5.98 | -0.75 | 5.23 | 4.12 |

| Analogue B (electron-withdrawing group) | B3LYP/6-311G(d,p) | -6.54 | -1.12 | 5.42 | 2.87 |

This table is for illustrative purposes only and does not represent published data.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Conformational analysis aims to identify the most stable arrangements of atoms in a molecule. For a flexible molecule like this compound, which has rotatable bonds connecting the pyridine (B92270) and morpholine (B109124) rings, as well as the methanol (B129727) group, this analysis is critical. Computational methods can systematically rotate these bonds and calculate the potential energy of each resulting conformation to identify the global and local energy minima.

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. mdpi.commdpi.comresearchgate.netbiorxiv.orgresearchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements and conformational changes in a simulated environment, such as in a solvent like water or methanol. mdpi.comresearchgate.netbiorxiv.orgresearchgate.net This can reveal how the molecule interacts with its surroundings and which conformations are most prevalent under specific conditions.

Illustrative Conformational Energy Profile:

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 5.2 |

| 60 | 1.5 |

| 120 | 3.8 |

| 180 | 0.0 |

| 240 | 3.8 |

| 300 | 1.5 |

This table represents a hypothetical energy profile for the rotation around the bond connecting the pyridine and morpholine rings and is for illustrative purposes only.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry can predict various spectroscopic parameters, which can be invaluable for interpreting experimental data. Quantum mechanical methods can calculate the magnetic shielding of atomic nuclei, which can then be converted into Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.govliverpool.ac.uk Similarly, by calculating the vibrational frequencies of the molecule, an infrared (IR) spectrum can be simulated.

These predictions are highly useful for structure elucidation and verification. nih.gov If a new compound is synthesized, comparing its experimental NMR and IR spectra to the computationally predicted spectra can help confirm its identity. Discrepancies between the predicted and experimental spectra can also point to interesting molecular phenomena, such as strong intermolecular interactions or unusual conformational preferences.

Illustrative Predicted vs. Experimental Spectroscopic Data:

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR (ppm, pyridine H) | 7.85, 8.52 | 7.91, 8.60 |

| ¹³C NMR (ppm, pyridine C) | 145.2, 148.9 | 146.1, 149.5 |

| IR Frequency (cm⁻¹, C=N stretch) | 1585 | 1592 |

| IR Frequency (cm⁻¹, O-H stretch) | 3450 | 3480 |

This table is for illustrative purposes only and does not represent published data.

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and designing new synthetic routes. Computational methods can be used to model the entire reaction pathway, from reactants to products, including any intermediates and transition states. rsc.org By calculating the energies of these species, a reaction energy profile can be constructed.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Identifying the geometry and energy of the transition state is a key goal of reaction pathway modeling. rsc.org This information can provide insights into the factors that control the reaction rate and selectivity. For this compound, this could involve modeling its synthesis or its participation in further chemical transformations.

Illustrative Reaction Energy Profile Data:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.6 |

| Transition State 2 | +12.8 |

| Products | -20.1 |

This table represents a hypothetical energy profile for a reaction involving this compound and is for illustrative purposes only.

Theoretical Insights into Intermolecular Interactions

The way a molecule interacts with other molecules determines its physical properties, such as its solubility and boiling point, as well as its biological activity. Computational methods can be used to study these intermolecular interactions in detail. nih.gov For this compound, this could involve modeling its interaction with solvent molecules, a protein receptor, or another molecule of itself to form dimers or larger aggregates.

Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis can be used to identify and characterize different types of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. Understanding these interactions can provide a rational basis for designing molecules with specific desired properties.

Illustrative Intermolecular Interaction Energies:

| Interacting Pair | Interaction Type | Interaction Energy (kcal/mol) |

| This compound - Water | Hydrogen Bond (O-H...O) | -5.8 |

| This compound - Water | Hydrogen Bond (N...H-O) | -3.2 |

| This compound Dimer | π-π Stacking | -2.5 |

| This compound - Benzene | π-π Stacking | -1.8 |

This table is for illustrative purposes only and does not represent published data.

Advanced Research Perspectives and Future Directions for 5 Morpholinopyridin 3 Yl Methanol Chemistry

Exploration of Sustainable and Green Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives has traditionally involved methods that may utilize harsh reagents and generate significant waste. rasayanjournal.co.innih.gov The principles of green chemistry offer a framework for developing more sustainable alternatives. rsc.org Future research on (5-Morpholinopyridin-3-yl)methanol will likely prioritize the adoption of these principles to minimize environmental impact and improve economic feasibility. rasayanjournal.co.in

Key areas of exploration include:

Catalytic Approaches: The development of novel catalysts, including biocatalysts or enzyme-based systems, could enable the synthesis of this compound under milder reaction conditions from renewable precursors. ijarsct.co.in

Alternative Energy Sources: Techniques such as microwave-assisted and ultrasonic synthesis are established green methods for accelerating reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. nih.govresearchgate.net

Green Solvents and Solvent-Free Reactions: Moving away from conventional hazardous organic solvents towards water, ionic liquids, or solvent-free conditions represents a significant step in sustainable synthesis. rasayanjournal.co.inijarsct.co.in Mechanochemistry, which uses mechanical force to drive reactions, is another promising solvent-free approach. ijarsct.co.in

Multicomponent Reactions (MCRs): Designing one-pot MCRs to construct the this compound scaffold would improve atom economy and process efficiency by reducing the number of synthetic steps and purification procedures. researchgate.net

A comparative analysis of a hypothetical traditional route versus a potential green route is presented below.

| Feature | Hypothetical Traditional Route | Proposed Green Chemistry Route |

| Starting Materials | Petroleum-based precursors | Renewable feedstocks |

| Solvent | Chlorinated organic solvents | Water or supercritical CO₂ |

| Energy Input | Conventional heating (reflux) | Microwave irradiation |

| Catalyst | Stoichiometric toxic reagents | Recyclable heterogeneous catalyst |

| Byproducts | Significant hazardous waste | Minimal, non-toxic waste |

| Process Steps | Multi-step synthesis | One-pot multicomponent reaction |

This shift towards green methodologies not only addresses environmental concerns but also aligns with the growing demand for sustainable practices in the chemical industry. rsc.org

Development of Asymmetric Synthesis Approaches

The presence of a hydroxymethyl group on the pyridine ring at position 3 means that this compound is a prochiral molecule. The development of asymmetric synthetic methods to produce enantiomerically pure forms of this compound and its derivatives is a significant and valuable research direction. Chiral pyridine derivatives are crucial building blocks in medicinal chemistry and other fields. nih.gov

Future research in this area could focus on several established strategies for asymmetric synthesis:

Chiral Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands (e.g., chiral diphosphines), can facilitate enantioselective reactions. nih.govrsc.org For instance, the asymmetric reduction of a corresponding ketone precursor (5-morpholinonicotinaldehyde) using a chiral catalyst could yield one enantiomer of the alcohol selectively.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for creating chiral molecules without the need for metal catalysts. rsc.org Chiral amines, acids, or hydrogen-bond donors could be employed to control the stereochemical outcome of key bond-forming reactions.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce the desired stereocenter is another viable approach. nih.gov

Enzymatic Resolutions: Biocatalytic methods, such as the use of lipases for the kinetic resolution of a racemic mixture of this compound esters, could provide an efficient route to the enantiopure alcohols.

The successful development of these methods would provide access to single-enantiomer versions of this compound, enabling the exploration of stereostructure-activity relationships in various applications.

Advanced Mechanistic Elucidation via Operando Spectroscopy

A deep understanding of reaction mechanisms is fundamental to optimizing synthetic processes, improving yields, and controlling selectivity. Operando spectroscopy—the real-time analysis of a chemical reaction under actual process conditions—offers a powerful lens through which to gain these insights. Applying techniques like in-situ Fourier-transform infrared (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) to the synthesis of this compound could provide invaluable data.

Potential research directions include:

Identification of Intermediates: Operando spectroscopy can help identify and characterize transient intermediates that are not observable through conventional offline analysis. nih.govillinois.edu This is crucial for confirming or refuting proposed reaction pathways.

Kinetic Analysis: By continuously monitoring the concentrations of reactants, intermediates, and products, detailed kinetic profiles can be constructed. illinois.edu This data is essential for understanding rate-determining steps and optimizing reaction parameters like temperature, pressure, and catalyst loading.

Catalyst Deactivation Studies: For catalytic syntheses, operando methods can track changes in the catalyst's structure and chemical state during the reaction, providing insights into deactivation mechanisms and helping to design more robust and long-lasting catalysts.

This advanced mechanistic work would move beyond static, endpoint analysis to a dynamic understanding of the synthesis, paving the way for more rational and efficient process development.

Integration into Automated Synthesis and High-Throughput Experimentation

The discovery and optimization of novel synthetic routes and analogs of this compound can be significantly accelerated through the use of automated synthesis platforms and high-throughput experimentation (HTE). nih.govnih.gov These technologies allow for the parallel execution of a large number of reactions, enabling rapid screening of a wide array of variables. researchgate.netchemrxiv.org

Future research leveraging these tools would involve:

Reaction Condition Optimization: HTE can be used to systematically screen catalysts, ligands, solvents, bases, and temperatures to quickly identify the optimal conditions for synthesizing this compound. nih.gov This data-rich approach can uncover non-obvious reaction improvements.

Library Synthesis: Automated platforms can be programmed to synthesize a library of derivatives by varying the substituents on the pyridine or morpholine (B109124) rings. researchgate.net This is particularly valuable for structure-activity relationship (SAR) studies in drug discovery or materials science.

Data-Driven Discovery: The large datasets generated by HTE can be used in conjunction with machine learning and artificial intelligence to predict reaction outcomes and propose novel reaction pathways, further accelerating the discovery process. nih.govnih.gov

The table below illustrates a potential design of experiment (DoE) for an HTE screen to optimize a hypothetical cross-coupling reaction to form the morpholinopyridine core.

| Experiment | Catalyst (mol%) | Ligand | Base | Temperature (°C) |

| 1 | Pd₂(dba)₃ (1%) | XPhos | K₂CO₃ | 80 |

| 2 | Pd₂(dba)₃ (2%) | XPhos | Cs₂CO₃ | 100 |

| 3 | RuPhos-Pd-G3 (1%) | (Internal) | K₃PO₄ | 80 |

| 4 | RuPhos-Pd-G3 (2%) | (Internal) | LiOtBu | 100 |

| ... | ... | ... | ... | ... |

| 96 | ... | ... | ... | ... |

By integrating automation and HTE, the exploration of the chemical space around this compound can be conducted with unprecedented speed and efficiency. mrs-j.org

Potential in Materials Chemistry Applications (excluding biological materials)

While heterocyclic compounds are widely explored in medicinal chemistry, their unique electronic and structural properties also make them attractive building blocks for advanced materials. organic-chemistry.org The this compound scaffold, containing a π-deficient pyridine ring, a coordinating nitrogen atom, a flexible morpholine group, and a reactive hydroxyl group, possesses features that could be exploited in materials science.

Future research could investigate its potential in:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen can act as a ligand to coordinate with metal ions, forming extended structures. The hydroxyl group could be used for post-synthetic modification. These materials could have applications in gas storage, separation, or heterogeneous catalysis.

Polymer Chemistry: The hydroxyl group serves as a handle for polymerization. This compound could be incorporated as a monomer into polyesters, polyurethanes, or polyethers. The embedded pyridine and morpholine units could impart specific properties to the polymer, such as thermal stability, altered solubility, or metal-coordinating capabilities.

Functional Dyes and Electronic Materials: Pyridine-containing molecules can exhibit interesting photophysical properties. organic-chemistry.org Derivatives of this compound could be investigated for use in dye-sensitized solar cells, organic light-emitting diodes (OLEDs), or as components in molecular wires. rasayanjournal.co.in

Exploring these non-biological applications would significantly broaden the utility of this compound and its derivatives, opening up new frontiers in materials chemistry.

Q & A

Q. What are the optimal synthetic routes for (5-Morpholinopyridin-3-yl)methanol?

A two-step approach is commonly employed:

- Step 1 : Functionalization of the pyridine ring. Introduce the morpholine group via nucleophilic substitution or transition metal-catalyzed coupling. For example, reacting 5-chloropyridin-3-ylmethanol with morpholine under reflux in a polar aprotic solvent (e.g., DMF) .

- Step 2 : Hydroxymethyl group introduction or retention. Ensure protecting groups (e.g., silyl ethers) are used during synthesis to prevent oxidation of the methanol moiety . Key reagents : Morpholine, KF/DMSO (for fluorinated analogs, adaptable for morpholine), and Pd catalysts for coupling reactions .

Q. How can researchers verify the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of the morpholine ring (δ 2.5–3.5 ppm for N-CH₂ protons) and methanol group (δ 4.5–5.0 ppm for -CH₂OH) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₀H₁₄N₂O₂ = 194.1056) .

- HPLC : Use reverse-phase chromatography with UV detection (λ ~260 nm for pyridine derivatives) to assess purity (>97%) .

Q. What solvents and storage conditions are recommended for this compound?

- Solubility : Highly soluble in polar solvents (e.g., DMSO, methanol) but poorly soluble in non-polar solvents (e.g., hexane) .

- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of the methanol group and photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point)?

- Methodological Replication : Reproduce synthesis and purification steps using standardized protocols (e.g., identical solvent systems, heating rates) .

- Cross-Validation : Compare results across multiple characterization methods (e.g., DSC for melting point, XRD for crystallinity) .

- Batch Analysis : Test multiple synthetic batches to identify variability caused by impurities or polymorphic forms .

Q. What strategies are effective for studying the reactivity of this compound in catalytic systems?

- Functionalization Reactions :

- Oxidation : Use MnO₂ or TEMPO/NaClO to convert the -CH₂OH group to a ketone or carboxylic acid .

- Cross-Coupling : Employ Suzuki-Miyaura reactions with boronic acids to modify the pyridine ring (Pd(PPh₃)₄, K₂CO₃, THF/H₂O) .

Q. How is this compound utilized in drug discovery pipelines?

- Role : Acts as a versatile intermediate for bioactive molecules, particularly in kinase inhibitors or antimicrobial agents.

- Case Study : Analogous fluorinated pyridinylmethanol derivatives (e.g., (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol) are used in anticancer drug candidates targeting tyrosine kinases .

- SAR Studies : Modify the morpholine or pyridine moieties to optimize binding affinity and pharmacokinetic properties .

Q. What crystallographic techniques are suitable for elucidating the 3D structure of this compound?

- Single-Crystal XRD : Grow crystals via slow evaporation (solvent: methanol/water mixture) and solve the structure using SHELX software .

- Key Parameters : Refinement with SHELXL-2018 to achieve R-factor < 0.05. Morpholine ring puckering and hydrogen-bonding networks (e.g., O-H···N) are critical for stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.